

# A Comparative Guide to the Immunomodulatory Effects of Regorafenib and Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Regorafenib** and lenvatinib are multi-kinase inhibitors (MKIs) that have demonstrated significant clinical efficacy in various malignancies. Beyond their direct anti-proliferative and anti-angiogenic effects, a growing body of evidence highlights their profound immunomodulatory capabilities. This guide provides a comprehensive comparison of the immunomodulatory effects of **regorafenib** and lenvatinib, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways to aid researchers and drug development professionals in understanding their distinct mechanisms of action.

## **Comparative Analysis of Immunomodulatory Effects**

Both **regorafenib** and lenvatinib reshape the tumor microenvironment (TME) from an immunosuppressive to an immune-permissive state, albeit through overlapping and distinct mechanisms. The following sections and tables summarize their effects on key components of the anti-tumor immune response.

## **Effects on Immune Cell Populations**

**Regorafenib** and lenvatinib exert diverse effects on various immune cell populations within the TME, influencing their abundance, phenotype, and function.



| Immune Cell Type                            | Regorafenib Effects                                                                                                                                                             | Lenvatinib Effects                                                                                                    |
|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| CD8+ T Cells (CTLs)                         | Promotes infiltration into tumor tissues.[1] Enhances activation and effector function.[2]                                                                                      | Increases the percentage of activated CD8+ T cells secreting IFN-y and Granzyme B.[3][4]                              |
| Regulatory T Cells (Tregs)                  | Significantly reduces Treg infiltration in the TME.[1]                                                                                                                          | Reduces the proportion of Tregs.[5]                                                                                   |
| Tumor-Associated<br>Macrophages (TAMs)      | Promotes repolarization from an M2-like (pro-tumor) to an M1-like (anti-tumor) phenotype.[1][6] Reduces the abundance of TAMs in a dosedependent manner by inhibiting CSF1R.[6] | Decreases the percentage of TAMs.[3][4]                                                                               |
| Natural Killer (NK) Cells                   | Activates NK cells.[1][6]                                                                                                                                                       | Enhances tumor infiltration and activation of NK cells.[7][8][9] Increases the proportion of peripheral NK cells.[10] |
| Myeloid-Derived Suppressor<br>Cells (MDSCs) | Inhibits MDSCs.[1][6]                                                                                                                                                           | Reduces MDSCs.                                                                                                        |
| Cancer-Associated Fibroblasts (CAFs)        | Inhibits CAFs.[1][6]                                                                                                                                                            | No significant direct effects reported in the reviewed literature.                                                    |

## **Effects on Cytokine Profiles**

The immunomodulatory activity of these MKIs is also reflected in the altered cytokine milieu within the TME and systemically.



| Cytokine                                   | Regorafenib-Induced<br>Changes                                                     | Lenvatinib-Induced<br>Changes                          |
|--------------------------------------------|------------------------------------------------------------------------------------|--------------------------------------------------------|
| Pro-inflammatory / Anti-tumor<br>Cytokines | IFN-y: Increased intratumoral levels.[11]                                          | IL-2, IL-5, IFN-y: Increased serum levels.[12]         |
| Anti-inflammatory / Pro-tumor<br>Cytokines | TGF-β, TNF-α, VEGF, CCL-2,<br>CCL-5: Higher basal levels in<br>non-responders.[13] | IL-6, IL-10, TNF-α, TNF-β: Decreased serum levels.[12] |

## **Signaling Pathways**

The immunomodulatory effects of **regorafenib** and lenvatinib are underpinned by their ability to inhibit multiple receptor tyrosine kinases (RTKs) and downstream signaling pathways.

## **Regorafenib Signaling**

**Regorafenib**'s immunomodulatory effects are mediated through the inhibition of key kinases such as VEGFR, TIE2, CSF1R, and the RET-Src axis.[1] Inhibition of CSF1R, for instance, directly impacts TAMs, while VEGFR and TIE2 inhibition normalizes tumor vasculature, facilitating immune cell infiltration.[1]







Click to download full resolution via product page

Regorafenib's immunomodulatory signaling pathways.

### **Lenvatinib Signaling**

Lenvatinib primarily targets VEGFR and FGFR signaling pathways.[14] Inhibition of these pathways not only exerts anti-angiogenic effects but also alleviates the immunosuppressive TME, for instance by reducing TAMs and increasing activated CD8+ T cells.[3][4]



Click to download full resolution via product page

Lenvatinib's immunomodulatory signaling pathways.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of **regorafenib** and lenvatinib.

## In Vivo Murine Syngeneic Tumor Models

This experimental workflow is fundamental for assessing the in vivo anti-tumor and immunomodulatory efficacy of the compounds.





Click to download full resolution via product page

General workflow for in vivo immunomodulatory studies.

#### Protocol:

- Cell Culture: Murine cancer cell lines (e.g., CT26 or MC38 for colorectal cancer) are cultured under standard conditions.[11]
- Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^5) are subcutaneously or orthotopically implanted into syngeneic mice (e.g., BALB/c or C57BL/6).[11][15]



- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Drug Administration: Once tumors reach a specified volume (e.g., ~60 mm³), mice are randomized into treatment groups.[11] Regorafenib is typically administered orally at doses ranging from 3 to 30 mg/kg/day.[11][16] Lenvatinib is also administered orally, with doses often around 10 mg/kg/day.[3][17]
- Sample Collection: At the end of the treatment period, tumors, spleens, and blood are harvested for downstream analysis.
- Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine significance.

### Flow Cytometry for Immune Cell Profiling

Flow cytometry is a crucial technique for quantifying and phenotyping immune cell populations within the TME.

#### Protocol:

- Single-Cell Suspension: Harvested tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
- Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD206 for macrophages).
- Data Acquisition: Stained cells are analyzed on a flow cytometer.
- Data Analysis: The percentage and absolute number of different immune cell populations are determined using gating strategies in flow cytometry analysis software.

### **Luminex Assay for Cytokine Analysis**

The Luminex assay allows for the simultaneous quantification of multiple cytokines from a small sample volume.[18][19][20]



#### Protocol:

- Sample Preparation: Serum, plasma, or tumor lysates are prepared and diluted as required.
   [21]
- Assay Procedure: Samples are incubated with a mixture of antibody-coupled magnetic beads, with each bead type specific for a particular cytokine.
- Detection: A biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter are added.
- Data Acquisition: The plate is read on a Luminex analyzer, which identifies each bead and quantifies the PE signal.
- Data Analysis: Cytokine concentrations are calculated based on a standard curve.[18]

### Conclusion

Both **regorafenib** and lenvatinib demonstrate significant immunomodulatory properties that contribute to their anti-tumor efficacy. **Regorafenib** appears to have a broader impact on the cellular components of the TME, notably affecting TAMs, Tregs, MDSCs, and CAFs. Lenvatinib, while also impacting TAMs and Tregs, shows a pronounced effect on activating CD8+ T cells and NK cells. The choice between these agents in a research or clinical setting may depend on the specific immunological characteristics of the tumor and the desired therapeutic outcome. Further head-to-head studies under identical experimental conditions are warranted to delineate their comparative immunomodulatory potency more definitively.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. Lenvatinib plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenvatinib promotes antitumor immunity by enhancing the tumor infiltration and activation of NK cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The immunomodulatory activity of lenvatinib prompts the survival of patients with advanced hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lenvatinib dose, efficacy, and safety in the treatment of multiple malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenvatinib plus anti-PD-1 antibody combination treatment activates CD8+ T cells through reduction of tumor-associated macrophage and activation of the interferon pathway | PLOS One [journals.plos.org]
- 18. Luminex xMAP Assay to Quantify Cytokines in Cancer Patient Serum | Springer Nature Experiments [experiments.springernature.com]
- 19. bmgrp.eu [bmgrp.eu]
- 20. Luminex xMAP Technology Assay Creative Proteomics [cytokine.creative-proteomics.com]



- 21. resources.rndsystems.com [resources.rndsystems.com]
- To cite this document: BenchChem. [A Comparative Guide to the Immunomodulatory Effects
  of Regorafenib and Lenvatinib]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684635#comparing-the-immunomodulatory-effectsof-regorafenib-and-lenvatinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com